1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(2,3-dimethylphenyl)piperazine
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Overview
Description
1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(2,3-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(2,3-dimethylphenyl)piperazine typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . This reaction can be catalyzed by vitamin B1, resulting in high yields of the desired pyrazole derivative .
The final step is the attachment of the piperazine moiety, which can be accomplished through nucleophilic substitution reactions under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yields and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered electronic properties.
Substitution: Formation of substituted derivatives with diverse functional groups.
Scientific Research Applications
1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(2,3-dimethylphenyl)piperazine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential neurotoxic effects and its impact on acetylcholinesterase activity.
Industry: Used in the development of fluorescent probes and materials with unique optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. For example, its impact on acetylcholinesterase activity suggests that it may interfere with cholinergic signaling in the nervous system . Additionally, its potential as an anticancer agent may involve the inhibition of key enzymes or signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(2,3-dimethylphenyl)piperazine can be compared with other pyrazole derivatives, such as:
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide
- 3,5-diaryl-4-bromo-1H-pyrazoles
These compounds share similar structural features but may differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and biological activities. The unique combination of the bromophenyl group, pyrazole ring, and piperazine moiety in this compound sets it apart from other related compounds, offering distinct advantages in certain applications.
Properties
Molecular Formula |
C22H23BrN4O |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
[3-(4-bromophenyl)-1H-pyrazol-5-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H23BrN4O/c1-15-4-3-5-21(16(15)2)26-10-12-27(13-11-26)22(28)20-14-19(24-25-20)17-6-8-18(23)9-7-17/h3-9,14H,10-13H2,1-2H3,(H,24,25) |
InChI Key |
SJKRYMIYJOVDQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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